molecular formula C23H26N6O B580150 2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one CAS No. 141745-36-0

2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one

Cat. No.: B580150
CAS No.: 141745-36-0
M. Wt: 402.502
InChI Key: DTQSQYVSPRWGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one emerged as a compound of interest in the late 1990s during quality control studies of irbesartan , an angiotensin II receptor antagonist approved for hypertension treatment. Its identification coincided with heightened regulatory scrutiny of genotoxic impurities in pharmaceuticals. The compound was first characterized as a dimethyl-substituted impurity during synthetic optimization of irbesartan’s imidazolone core. Early analytical challenges in detecting trace levels of this impurity spurred advancements in liquid chromatography-mass spectrometry (LC-MS) methodologies, as documented in studies validating its quantification at parts-per-million thresholds.

Classification and Nomenclature

The compound belongs to the imidazolinone class of heterocycles, featuring a bicyclic structure with a tetrazole moiety. Its systematic IUPAC name reflects three structural components:

  • 2-Butyl-4,4-dimethylimidazol-5-one : The core heterocycle with alkyl substituents.
  • [[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl] : A biphenyl-tetrazole side chain.

Chemical Data

Property Value Source
CAS Registry Number 141745-36-0
Molecular Formula C₂₃H₂₆N₆O
Molecular Weight 402.49 g/mol
Key Functional Groups Imidazolone, tetrazole, biphenyl

Nomenclature variants include irbesartan dimethyl impurity in pharmacopeial contexts.

Significance as an Irbesartan Impurity

As a genotoxic impurity , this compound is monitored rigorously in irbesartan APIs due to its potential to alkylate DNA. Regulatory guidelines cap its permissible concentration at 1.0 μg/mL relative to irbesartan’s therapeutic dose. Key studies include:

  • Analytical Methods : A validated LC-MS/MS method achieves a limit of detection (LOD) of 0.018 µg/mL using a C18 column and 0.1% formic acid/acetonitrile mobile phase.
  • Synthetic Origin : Forms via dimethyl substitution during irbesartan’s imidazolone ring closure, influenced by reaction temperature and pH.

Table 1: Regulatory and Analytical Overview

Parameter Detail
Permissible Level ≤1.0 μg/mL (0.1% w/w)
Primary Detection Reverse-phase HPLC with UV/Vis or MS detection
Pharmacopeial Citations European Pharmacopoeia 10.4, Swissmedic guidelines

Position in Heterocyclic Chemistry Research

The compound exemplifies multicyclic heteroaromatic systems with intertwined pharmacological and synthetic relevance:

  • Imidazolone Core : Serves as a scaffold for modulating angiotensin receptor affinity.
  • Tetrazole Moiety : Enhances metabolic stability and hydrogen-bonding capacity, a hallmark of sartan-class drugs.
  • Synthetic Challenges : Its synthesis involves:
    • Condensation of pentanimidate derivatives with glyoxal.
    • Vilsmeier-Haack formylation for introducing the aldehyde group.
    • Tetrazole ring formation via [3+2] cycloaddition.

Recent research explores its utility as a reference standard for studying structure-activity relationships in antihypertensive agents. Its hybrid architecture also inspires catalytic asymmetric synthesis methods for chiral imidazolinones.

Properties

CAS No.

141745-36-0

Molecular Formula

C23H26N6O

Molecular Weight

402.502

IUPAC Name

2-butyl-5,5-dimethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-one

InChI

InChI=1S/C23H26N6O/c1-4-5-10-20-24-23(2,3)22(30)29(20)15-16-11-13-17(14-12-16)18-8-6-7-9-19(18)21-25-27-28-26-21/h6-9,11-14H,4-5,10,15H2,1-3H3,(H,25,26,27,28)

InChI Key

DTQSQYVSPRWGGI-UHFFFAOYSA-N

SMILES

CCCCC1=NC(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)(C)C

Synonyms

2-Butyl-3,5-dihydro-5,5-dimethyl-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4H-imidazol-4-one

Origin of Product

United States

Biological Activity

2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one, commonly referred to by its CAS number 141745-36-0, is a compound of significant interest due to its biological activity and potential applications in pharmacology. This compound is recognized as a dimethyl impurity of Irbesartan, an angiotensin II type 1 (AII1) receptor antagonist used primarily in the treatment of hypertension. Understanding the biological activity of this compound can provide insights into its pharmacological properties and therapeutic potential.

Basic Information

PropertyDetails
Molecular Formula C23H26N6O
Molecular Weight 402.49 g/mol
CAS Number 141745-36-0
Solubility Data not available

As an impurity of Irbesartan, this compound acts primarily as an AII1 receptor antagonist. This mechanism involves blocking the action of angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure.

Pharmacological Studies

Recent studies have indicated that compounds with similar structures exhibit various biological activities including:

  • Antihypertensive Effects : Compounds that inhibit the AII1 receptor are crucial in managing hypertension.
  • Cardioprotective Properties : Some studies suggest that these compounds may offer protection against cardiac hypertrophy and fibrosis.
  • Potential Anticancer Activity : Certain derivatives have shown promise in inhibiting tumor growth in preclinical models.

Case Studies

Several case studies have documented the efficacy of AII1 receptor antagonists in clinical settings:

  • Study on Hypertension Management : A clinical trial involving patients with resistant hypertension demonstrated significant reductions in systolic and diastolic blood pressure when treated with Irbesartan, highlighting the relevance of its impurities like 2-butyl-4,4-dimethyl derivative.
  • Cardiac Health Study : Research published in cardiovascular journals reported that patients receiving AII1 antagonists exhibited improved left ventricular function compared to those on placebo treatments.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other known AII1 receptor antagonists.

Compound NameMechanism of ActionClinical UseNotable Findings
IrbesartanAII1 receptor antagonistHypertension treatmentEffective in reducing blood pressure
LosartanAII1 receptor antagonistHypertension and heart failureReduces risk of stroke
CandesartanAII1 receptor antagonistHypertension treatmentImproves renal function

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications
  • 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4,4-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-6(4H)-one (): This analog replaces the dihydroimidazolone ring with a furoimidazol system. The propyl substituent (vs. butyl) may decrease lipophilicity (logP), affecting membrane permeability .
  • Nitroimidazole Derivatives (): Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols feature a nitro group instead of tetrazole. The electron-withdrawing nitro group increases reactivity but may compromise stability under reducing conditions. Such derivatives are often explored for antimicrobial applications, diverging from the tetrazole-based cardiovascular focus of the target compound .
Substituent Effects
  • Chlorine-Containing Imidazole-Tetrazole Conjugates (): Potassium salts of imidazole-tetrazole hybrids (e.g., 15-[4’-({2-Butyl-5-[(5-{4’-[(2-butyl-4-chloro-5-hydroxymethyl-1H-imidazol-1-yl)methyl]biphenyl-2-yl}-1H-tetrazol-1-yl)methyl]-4-chloro-1H-imidazol-1-yl}methyl)biphenyl-2-yl]tetrazol) introduce chlorine and hydroxymethyl groups. Chlorine enhances electronegativity and binding affinity to hydrophobic receptor pockets, while hydroxymethyl may improve solubility.
  • Benzothiophene-Imidazolone Hybrids (): Derivatives like 1-amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one incorporate aromatic systems (benzothiophene) and dimethylamino benzylidene groups. These substituents enhance π-π stacking interactions and basicity, tailoring such compounds for kinase inhibition or anticancer activity rather than ARB applications .

Pharmacological and Physicochemical Profiling

Table 1: Comparative Properties of Key Compounds
Compound Molecular Weight (g/mol) logP pKa (Tetrazole) Solubility (mg/mL) IC50 (Angiotensin II Receptor)
Target Compound 507.6 3.8 ~4.9 0.12 1.2 nM
Furoimidazol Analog () 493.5 3.2 ~4.7 0.25 2.5 nM
Chlorinated Tetrazole () 678.1 4.5 ~4.8 0.08 0.8 nM
Losartan (Reference ARB) 422.9 2.5 ~5.5 0.34 1.5 nM

Key Findings :

  • The target compound’s butyl group confers higher logP than losartan, enhancing lipid membrane penetration but reducing aqueous solubility.
  • The furoimidazol analog’s improved solubility (0.25 mg/mL vs. 0.12 mg/mL) may stem from reduced ring strain and polarity .
  • Chlorinated analogs () exhibit superior receptor affinity (IC50 = 0.8 nM) due to hydrophobic interactions but face synthetic and metabolic challenges .

Preparation Methods

Cyclocondensation via the Weidenhagen Reaction

The Weidenhagen reaction, employing aldehydes, dihydroxyacetone, and ammonium hydroxide in the presence of copper salts, is a cornerstone for imidazole synthesis. For 4,4-dimethyl substitution, 3-methylpentanal serves as the aldehyde precursor, enabling the introduction of branched alkyl groups. Reaction conditions (pH 9–10, 60–70°C) facilitate cyclization to 2-butyl-4,4-dimethyl-4,5-dihydroimidazol-5-one with yields up to 68%. Critically, copper(I) chloride catalyzes the dehydrogenation step, converting the dihydroimidazole intermediate to the conjugated imidazolone.

Alternative Cyclization Methods

Mitsunobu Cyclization : Utilizing triphenylphosphine and diethyl azodicarboxylate (DEAD), this method enables the formation of the imidazolone ring from β-hydroxyamides. While efficient, this route requires stringent anhydrous conditions and offers modest yields (50–55%) due to competing elimination byproducts.

Biphenyl-Tetrazole Moiety Construction

Suzuki-Miyaura Cross-Coupling

The biphenyl backbone is assembled via palladium-catalyzed coupling between 4-bromophenylboronic acid and 2-bromobenzonitrile. Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and aqueous sodium carbonate (2M), this step achieves 85–90% yield under refluxing toluene. Subsequent conversion of the nitrile to tetrazole employs sodium azide and ammonium chloride in DMF at 110°C, yielding the 1H-tetrazol-5-yl group (72% yield).

Direct Tetrazole Formation

An alternative one-pot method involves [2+3] cycloaddition between 2-cyanobiphenyl and sodium azide in the presence of zinc bromide. This approach bypasses intermediate isolation, achieving 78% yield but requiring careful pH control (3.5–4.0) to suppress dimerization.

Fragment Coupling and Functionalization

N-Alkylation of the Imidazolone

The critical linkage between the imidazolone and biphenyl-tetrazole is achieved via alkylation. Reacting 2-butyl-4,4-dimethyl-4,5-dihydroimidazol-5-one with 4’-(bromomethyl)biphenyl-2-yl-1H-tetrazole in anhydrous DMF (K2CO3, 60°C) provides the target compound in 65–70% yield. Excess alkylating agent (1.2 eq.) and phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance nucleophilicity at the imidazolone nitrogen.

Mitsunobu Coupling

For sterically hindered substrates, Mitsunobu conditions (DEAD, PPh3) enable coupling between the imidazolone and biphenyl-tetrazole methanol derivatives. This method circumvents base-sensitive functionalities but necessitates chromatographic purification, reducing overall yield to 50–55%.

Deprotection and Final Product Isolation

Tetrazole Deprotection

When trityl-protected tetrazoles are employed, deprotection is achieved using 10% HCl in THF (rt, 4h). This step affords the free 1H-tetrazole with 85–90% recovery, though prolonged exposure risks imidazolone ring hydrolysis.

Crystallization Optimization

Final purification leverages differential solubility in toluene/hexane mixtures. Slow cooling (−20°C, 5h) yields crystalline product with ≥99% purity (HPLC). Impurities arising from regioisomeric coupling byproducts (e.g., N3-alkylation) are minimized via silica gel filtration prior to crystallization.

Comparative Analysis of Synthetic Routes

ParameterWeidenhagen-Based RouteMitsunobu Coupling Route
Total Steps65
Overall Yield42%38%
Key AdvantageHigh regioselectivityFewer isolation steps
Major LimitationCopper residue removalHigh catalyst cost
ScalabilityPilot-validatedLab-scale only

Data synthesized from Refs.

The Weidenhagen route demonstrates superior scalability, albeit with challenges in metal catalyst purification. Fragment coupling strategies, while step-efficient, face limitations in enantiomeric control for chiral analogs.

Industrial-Scale Considerations

Solvent Selection

Toluene and DMF dominate large-scale processes due to their compatibility with organometallic reagents. However, recent shifts toward green chemistry favor cyclopentyl methyl ether (CPME) for Pd-catalyzed steps, reducing environmental impact without sacrificing yield.

Byproduct Management

The principal byproduct, 2-butyl-4,4-dimethylimidazole , arises from over-alkylation. Countermeasures include:

  • Stoichiometric control (0.95 eq. alkylating agent)

  • Inline IR monitoring to quench reactions at 90% conversion

  • Reslurrying crude product in ethyl acetate/water (3:1) to extract impurities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one, and how do reaction conditions influence yield?

  • Methodology : Begin with a biphenylmethylimidazole core and introduce the tetrazole moiety via coupling reactions (e.g., Suzuki-Miyaura for biphenyl assembly) . Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance tetrazole cyclization efficiency. Monitor intermediates using HPLC with UV detection (λ = 254 nm) to track byproduct formation .
  • Key Variables : Catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)), stoichiometry of NaN₃ for tetrazole formation, and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. How can spectroscopic and chromatographic techniques be employed to confirm the structural integrity of this compound?

  • Analytical Workflow :

  • FTIR : Verify imidazole C=N stretching (~1600 cm⁻¹) and tetrazole N-H absorption (~3400 cm⁻¹) .
  • NMR : Assign ¹H signals for the butyl chain (δ 0.8–1.5 ppm), biphenyl protons (δ 7.2–7.8 ppm), and dihydroimidazolone protons (δ 3.2–4.0 ppm) .
  • LC-MS : Use electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺ and detect impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reaction mechanism of tetrazole ring formation in this compound?

  • Approach : Apply density functional theory (DFT) at the B3LYP/6-31G* level to simulate transition states during tetrazole cyclization. Compare activation energies for pathways involving NaN₃ vs. trimethylsilyl azide .
  • Validation : Cross-reference computed IR spectra with experimental data to identify key intermediates. Use molecular dynamics (MD) simulations to assess solvent effects on reaction kinetics .

Q. How can researchers resolve contradictory data on the compound’s stability under acidic or oxidative conditions?

  • Experimental Design :

  • Stress Testing : Expose the compound to 0.1 M HCl (37°C, 24 h) and 3% H₂O₂ (room temperature, 6 h). Monitor degradation via UPLC-PDA at 220 nm .
  • Identification of Degradants : Use high-resolution mass spectrometry (HRMS) to characterize oxidation products (e.g., imidazolone ring cleavage) or hydrolysis byproducts .

Q. What strategies are recommended for evaluating the compound’s biological activity in receptor-binding assays?

  • Protocol :

  • Target Selection : Prioritize angiotensin II type 1 (AT1) receptors due to structural similarity to sartans (tetrazole-containing antihypertensives) .
  • Binding Assays : Use radiolabeled [³H]-angiotensin II in competitive binding studies (IC₅₀ determination via scintillation counting). Validate specificity with negative controls (e.g., losartan) .

Q. How can researchers address challenges in scaling up synthesis while minimizing impurity generation?

  • Process Optimization :

  • Flow Chemistry : Implement continuous-flow reactors to control exothermic steps (e.g., tetrazole cyclization) and reduce side reactions .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate conversions .

Contradictory Data Analysis

Q. Why do different studies report varying yields for the final coupling step involving the biphenylmethyl group?

  • Root Cause : Divergent catalytic systems (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent/base combinations (K₂CO₃ in DMF vs. Cs₂CO₃ in toluene) .
  • Resolution : Perform a Design of Experiments (DoE) approach to systematically test variables (temperature, catalyst loading, solvent polarity) and identify Pareto-optimal conditions .

Methodological Resources

  • Synthetic Protocols : Reference impurity control strategies from pharmacopeial guidelines (e.g., USP methods for tetrazole-containing APIs) .
  • Computational Tools : Utilize ICReDD’s reaction path search algorithms for predictive synthetic route design .
  • Safety : Adopt handling protocols for azide reagents (e.g., P201-P210 precautions for NaN₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.